REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH3:20][S:21](=[O:22])[CH3:23].[F:1][c:2]1[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[K+:18].[K+:19].[NH2:10][CH2:11][CH2:12][OH:13].[OH2:24]>>[c:2]1([NH:10][CH2:11][CH2:12][OH:13])[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
N#Cc1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(NCCO)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |